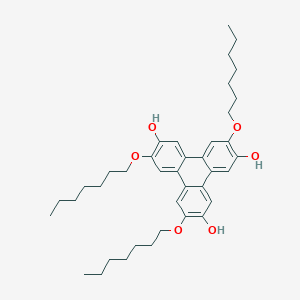
3,7,10-Tris(heptyloxy)triphenylene-2,6,11-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7,10-Tris(heptyloxy)triphenylene-2,6,11-triol is an organic compound with the molecular formula C39H54O6 It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon, and features three heptyloxy groups and three hydroxyl groups attached to the triphenylene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,10-Tris(heptyloxy)triphenylene-2,6,11-triol typically involves the reaction of triphenylene derivatives with heptyl bromide in the presence of a base, followed by hydroxylation. One common method includes the use of potassium carbonate as a base and dimethylformamide as a solvent. The reaction is carried out under reflux conditions to ensure complete substitution of the heptyloxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,7,10-Tris(heptyloxy)triphenylene-2,6,11-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The heptyloxy groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides and a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various alkyl or aryl substituted triphenylene derivatives.
Scientific Research Applications
3,7,10-Tris(heptyloxy)triphenylene-2,6,11-triol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3,7,10-Tris(heptyloxy)triphenylene-2,6,11-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the heptyloxy groups provide hydrophobic interactions. These properties enable the compound to interact with biological membranes, proteins, and other macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
2,3,6,7,10,11-Hexahydroxytriphenylene: A similar compound with six hydroxyl groups and no heptyloxy groups.
3,7,11-Tris(heptyloxy)triphenylene-2,6,10-triol: Another derivative with a slightly different substitution pattern.
2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene: A compound with six octyloxy groups instead of heptyloxy groups.
Uniqueness
3,7,10-Tris(heptyloxy)triphenylene-2,6,11-triol is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The combination of hydroxyl and heptyloxy groups allows for versatile interactions and applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
906663-85-2 |
|---|---|
Molecular Formula |
C39H54O6 |
Molecular Weight |
618.8 g/mol |
IUPAC Name |
3,7,10-triheptoxytriphenylene-2,6,11-triol |
InChI |
InChI=1S/C39H54O6/c1-4-7-10-13-16-19-43-37-25-31-28(22-34(37)40)29-23-35(41)38(44-20-17-14-11-8-5-2)26-32(29)33-27-39(36(42)24-30(31)33)45-21-18-15-12-9-6-3/h22-27,40-42H,4-21H2,1-3H3 |
InChI Key |
LUYZFFPMVSZAGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=C(C=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=C1)O)OCCCCCCC)OCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















